![molecular formula C17H27NO5 B5180197 N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as 'Benzydamine', is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions. It was first synthesized in the 1960s and has since been used for its analgesic and anti-inflammatory properties in both human and veterinary medicine.
科学研究应用
Benzydamine has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as sore throat, gingivitis, and arthritis. In addition, it has also been investigated for its potential use in cancer therapy due to its anti-inflammatory and anti-angiogenic properties. Studies have shown that Benzydamine can inhibit the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.
作用机制
The exact mechanism of action of Benzydamine is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It also has local anesthetic properties that help to relieve pain and discomfort.
Biochemical and Physiological Effects:
Benzydamine has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the production of prostaglandins. It also has local anesthetic properties that can provide immediate relief from pain and discomfort. In addition, it has been shown to have anti-angiogenic properties that can inhibit the growth of new blood vessels.
实验室实验的优点和局限性
Benzydamine has several advantages for lab experiments. It is readily available and can be easily synthesized in the lab. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be difficult to work with due to its low solubility in water. In addition, its effects can be variable depending on the concentration used and the method of administration.
未来方向
There are several future directions for research on Benzydamine. One area of interest is its potential use in cancer therapy. Studies have shown that it can inhibit the growth of cancer cells and prevent the formation of new blood vessels. Another area of interest is its use in the treatment of inflammatory bowel disease (IBD). Studies have shown that it can reduce inflammation in the gut and improve symptoms in patients with IBD. Additionally, there is potential for the development of new formulations of Benzydamine that can improve its solubility and increase its effectiveness.
合成方法
The synthesis of Benzydamine involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with 2-methyl-2-propanamine to form the final product, Benzydamine. The compound is typically obtained as an oxalate salt and is available in various formulations such as topical creams, gels, and sprays.
属性
IUPAC Name |
2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-12(2)13-7-6-8-14(11-13)17-10-9-16-15(3,4)5;3-1(4)2(5)6/h6-8,11-12,16H,9-10H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIOKYSEVYDRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)
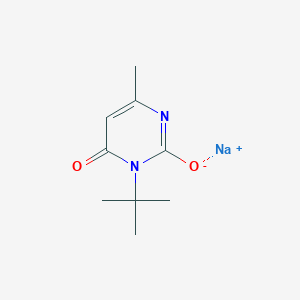
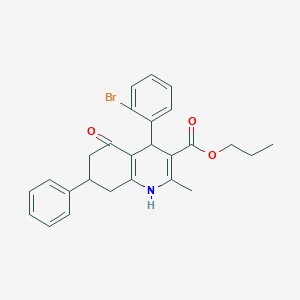
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)
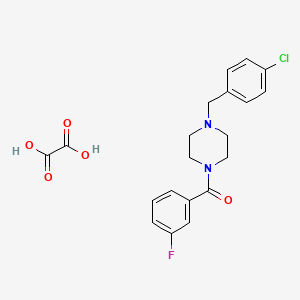
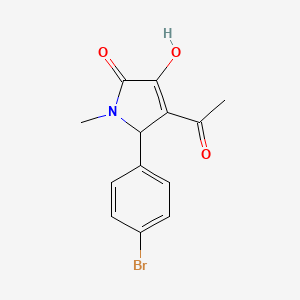
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
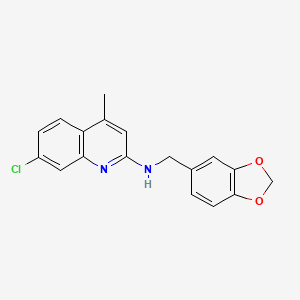
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
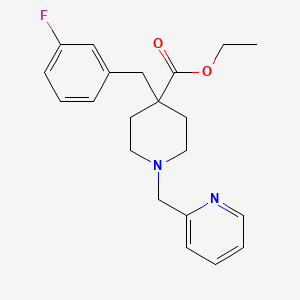
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)